molecular formula C14H14F2O2 B13613264 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B13613264
M. Wt: 252.26 g/mol
InChI Key: NPQHOAYJRBYUGA-UHFFFAOYSA-N
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Description

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid (CAS 2731008-36-7) is a synthetically versatile compound of high interest in medicinal chemistry and drug discovery. Its core structure incorporates the bicyclo[1.1.1]pentane (BCP) motif, which is a well-established bioisostere for para -substituted benzene rings, tert-butyl groups, and alkynes . This substitution strategy is widely used to improve the pharmacokinetic properties of drug candidates by enhancing metabolic stability, aqueous solubility, and membrane permeability . The integration of difluoro and propanoic acid functional groups on the BCP scaffold is particularly valuable. The propanoic acid group can facilitate binding to serum albumin, a critical protein for drug transport in the body, and is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) . The difluoro substituents can further fine-tune the molecule's electronegativity, metabolic stability, and overall lipophilicity. This compound serves as a key synthetic intermediate for constructing more complex, pharmacologically active molecules. It is especially relevant for researchers developing targeted protein degraders (e.g., PROTACs) and other novel therapeutic modalities, where the BCP core can be used as a rigid linker or spacer . The molecular formula is C 14 H 14 F 2 O 2 and it has a molecular weight of 252.26 g/mol . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14F2O2

Molecular Weight

252.26 g/mol

IUPAC Name

2-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid

InChI

InChI=1S/C14H14F2O2/c1-9(11(17)18)12-7-13(8-12,14(12,15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18)

InChI Key

NPQHOAYJRBYUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C12CC(C1)(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aryl Bicyclo[1.1.0]butanes via Intramolecular Cyclopropanation

A key step is the formation of 3-aryl bicyclo[1.1.0]butanes through intramolecular cyclopropanation of α-allyldiazoacetate precursors. This reaction is catalyzed by chiral dirhodium tetracarboxylate catalysts under mild conditions, yielding bicyclo[1.1.0]butanes with high yields and enantioselectivity.

Step Reagents/Conditions Outcome
α-Allyldiazoacetate + Rh2(Oct)4 catalyst Mild temperature, inert atmosphere Formation of 3-aryl bicyclo[1.1.0]butane intermediate with high enantioselectivity

This method is modular and tolerant of various functional groups, facilitating the synthesis of diverse bicyclo[1.1.0]butane derivatives.

Difluorocarbene Insertion to Form 2,2-Difluorobicyclo[1.1.1]pentanes

Following the formation of bicyclo[1.1.0]butane intermediates, difluorocarbene insertion is performed to expand the ring system to bicyclo[1.1.1]pentane with geminal difluoro substitution at the 2-position.

  • Difluorocarbene is generated in situ from reagents such as trimethyl(trifluoromethyl)silane (CF3TMS) in the presence of sodium iodide (NaI).
  • The reaction is typically conducted in tetrahydrofuran (THF) solvent after a solvent exchange from the cyclopropanation step.
  • This step can be telescoped in a one-pot process without isolating the bicyclo[1.1.0]butane intermediate, improving efficiency.
Step Reagents/Conditions Outcome
3-Aryl bicyclo[1.1.0]butane + CF3TMS + NaI in THF Room temperature to mild heating Formation of 2,2-difluorobicyclo[1.1.1]pentane derivatives

The yields for 3-aryl derivatives are generally good, although 2,3-disubstituted bicyclo[1.1.0]butanes give lower yields or no product.

Summary Table of Key Preparation Steps

Synthetic Step Starting Material Reagents & Catalysts Conditions Product Yield & Notes
Intramolecular cyclopropanation α-Allyldiazoacetate derivatives Rhodium(II) tetracarboxylate catalyst (e.g., Rh2(Oct)4) Mild temperature, inert atmosphere 3-Aryl bicyclo[1.1.0]butanes High yield, high enantioselectivity
Difluorocarbene insertion 3-Aryl bicyclo[1.1.0]butanes CF3TMS, NaI THF solvent, room temp to mild heating 2,2-Difluorobicyclo[1.1.1]pentanes Good yield for mono-substituted; lower for disubstituted
Propanoic acid introduction Difluorobicyclo[1.1.1]pentane esters Hydrolysis or oxidation reagents Standard ester hydrolysis conditions 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid Efficient conversion to acid

Research Findings and Analysis

  • The one-pot telescoped synthesis combining intramolecular cyclopropanation and difluorocarbene insertion represents a significant advancement in accessing difluorinated bicyclo[1.1.1]pentane derivatives efficiently.
  • The modular nature of α-allyldiazoacetate precursors allows for structural diversity, enabling the synthesis of various substituted bicyclo[1.1.1]pentane compounds, including the phenyl-substituted target molecule.
  • Difluorocarbene insertion is stereoselective, with diastereoselectivity influenced by substituent orientation set during cyclopropanation.
  • The bicyclo[1.1.1]pentane scaffold with difluoro and phenyl substitution has shown promise in medicinal chemistry for improving metabolic stability and pharmacokinetics compared to traditional phenyl groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the bicyclo[1.1.1]pentane core.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products will vary depending on the nucleophile used, potentially resulting in amines, ethers, or thioethers.

Scientific Research Applications

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: Its fluorinated structure can impart desirable properties such as hydrophobicity and thermal stability, making it useful in developing advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Materials Science: Its fluorinated structure can enhance the stability and performance of materials by reducing surface energy and increasing resistance to degradation.

Comparison with Similar Compounds

Structural Variations and Key Analogs

The following table summarizes structural analogs and their differences:

Compound Name CAS Number Substituents on Bicyclo[1.1.1]pentane Acid Group Key Features
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid Not explicitly provided 2,2-difluoro, 3-phenyl Propanoic acid High rigidity, fluorination for stability
2-(3-Phenylbicyclo[1.1.1]pentan-1-yl)propanoic acid 2304561-34-8 3-phenyl Propanoic acid Lacks fluorine; simpler substitution
2-(Bicyclo[1.1.1]pentan-1-yl)propanoic acid 2102409-83-4 None Propanoic acid No fluorine or phenyl; minimal substitution
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid 2092067-90-6 3-fluoro Acetic acid Monofluoro, shorter acid chain
1-(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)ethan-1-one 2731014-38-1 2,2-difluoro, 3-phenyl Ketone Non-acidic; carbonyl functionality

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Difluoro substitution reduces metabolic oxidation, enhancing half-life compared to non-fluorinated analogs (e.g., CAS 2102409-83-4) .
  • Lipophilicity: The difluoro-phenyl variant (logP ~2.5 estimated) is more lipophilic than the monofluoro-acetic acid analog (logP ~1.8) due to fluorine’s electronegativity and phenyl hydrophobicity .
  • Solubility: Propanoic acid (pKa ~4.8) improves aqueous solubility over ketone derivatives, critical for bioavailability .

Challenges and Limitations

  • Synthesis Complexity : Difluoro-phenyl substitution requires multi-step reactions, including hazardous fluorinating agents (e.g., Selectfluor) .
  • Yield and Purity: notes 95–98% purity for simpler analogs, but difluoro derivatives may face lower yields due to side reactions .
  • Stability : While fluorination improves metabolic stability, the strained bicyclo core may pose thermal stability challenges during storage .

Biological Activity

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid, also known as 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • IUPAC Name: 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • CAS Number: 2309454-98-4
  • Molecular Formula: C12H10F2O2
  • Molecular Weight: 224.21 g/mol
  • Purity: ≥95%

The biological activity of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound has been shown to inhibit cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), which play crucial roles in inflammation and tumor progression.

Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that derivatives similar to 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid exhibited moderate anticancer activity across multiple tumor cell lines. Specifically, compounds showed between 1% to 23% inhibition of growth at a concentration of 10 μM across various tumor subpanels . This suggests that the compound may hold promise as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using a rat paw edema model. Results indicated that the compound demonstrated significant inhibition of edema formation, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) . The dual mechanism of action involving COX inhibition further supports its therapeutic potential in managing inflammatory conditions.

Case Studies and Research Findings

StudyFindingsMethodology
Anticancer Screening Moderate growth inhibition (up to 23%) in 38 cell linesIn vitro assays at 10 μM concentration
Anti-inflammatory Model Significant reduction in paw edemaRat paw edema model
Molecular Docking Studies Insights into structural preferences for COX and MMP inhibitionFlexible ligand docking analysis

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